(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amino group at the 3-position of the propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active pyridine derivatives .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry:
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Similar in structure but lacks the amino and propanoic acid groups, used as a building block in organic synthesis.
4-Chloropyridine: Differently substituted pyridine with applications in chemical synthesis.
Uniqueness:
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
QRLZNGAGKSMQFE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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